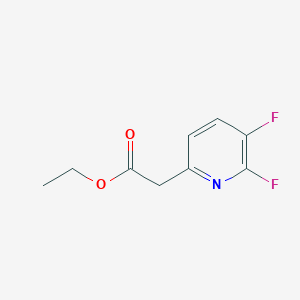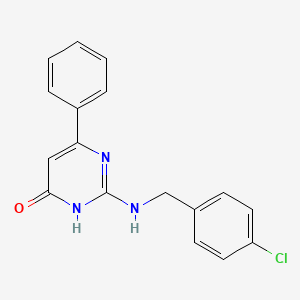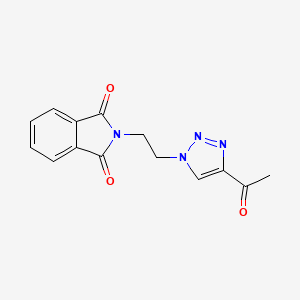
2-(2-(4-Acetyl-1H-1,2,3-triazol-1-YL)ethyl)isoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(4-ACETYL-1H-1,2,3-TRIAZOL-1-YL)ETHYL]-1H-ISOINDOLE-1,3(2H)-DIONE is a compound that combines the structural features of both triazole and isoindole. Triazoles are known for their stability and biological activity, while isoindoles are recognized for their aromaticity and potential pharmacological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-ACETYL-1H-1,2,3-TRIAZOL-1-YL)ETHYL]-1H-ISOINDOLE-1,3(2H)-DIONE typically involves the reaction of azidoacetamides with β-ketoesters and acetylacetone. This reaction is carried out under mild conditions in the presence of potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO), yielding the desired triazole derivatives .
Industrial Production Methods
the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings, with optimizations for yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(4-ACETYL-1H-1,2,3-TRIAZOL-1-YL)ETHYL]-1H-ISOINDOLE-1,3(2H)-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the triazole and isoindole rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents like sodium borohydride (NaBH₄). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-[2-(4-ACETYL-1H-1,2,3-TRIAZOL-1-YL)ETHYL]-1H-ISOINDOLE-1,3(2H)-DIONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral, antimicrobial, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of 2-[2-(4-ACETYL-1H-1,2,3-TRIAZOL-1-YL)ETHYL]-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds with biological targets, enhancing its binding affinity. The isoindole moiety contributes to the compound’s aromaticity and stability, facilitating its interaction with enzymes and receptors .
Comparación Con Compuestos Similares
Similar Compounds
1-(2-(4-CYCLOPROPYL-1H-1,2,3-TRIAZOL-1-YL)ACETYL)-4-HYDROXYPYRROLIDINE-2-CARBOXAMIDE: Known for its VHL inhibitory activity.
1-(2-(4-CYCLOPROPYL-1H-1,2,3-TRIAZOL-1-YL)ACETYL)-4-HYDROXY-N-METHYLPYRROLIDINE-2-CARBOXAMIDE: Exhibits similar biological activities.
Uniqueness
2-[2-(4-ACETYL-1H-1,2,3-TRIAZOL-1-YL)ETHYL]-1H-ISOINDOLE-1,3(2H)-DIONE is unique due to its combination of triazole and isoindole structures, which confer both stability and biological activity. This dual functionality makes it a valuable compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C14H12N4O3 |
|---|---|
Peso molecular |
284.27 g/mol |
Nombre IUPAC |
2-[2-(4-acetyltriazol-1-yl)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C14H12N4O3/c1-9(19)12-8-17(16-15-12)6-7-18-13(20)10-4-2-3-5-11(10)14(18)21/h2-5,8H,6-7H2,1H3 |
Clave InChI |
LBFMZOMIGMIBHQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CN(N=N1)CCN2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


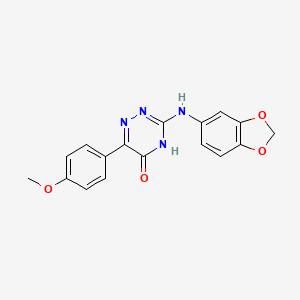
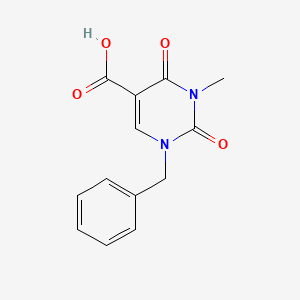
![(3S,4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-3,11-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-5,10-bis[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B14868743.png)
![2-[4-(1H-Imidazol-1-YL)pyrimidin-2-YL]ethanamine](/img/structure/B14868749.png)
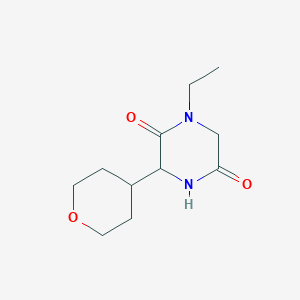
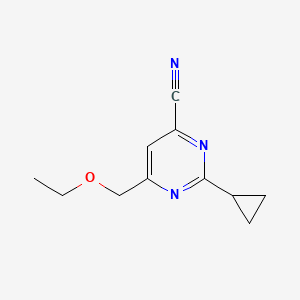
![Ethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B14868775.png)
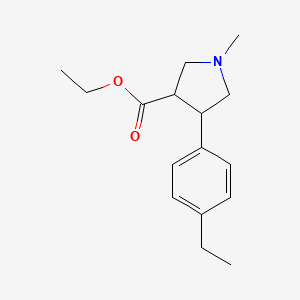
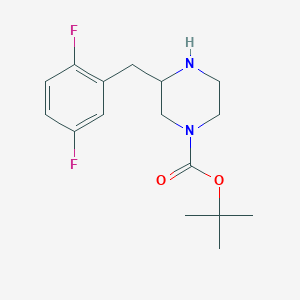
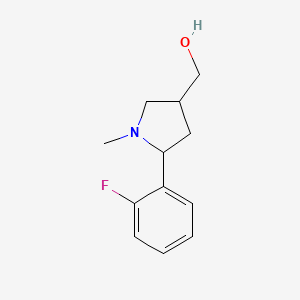
![6-amino-5-(furan-2-ylmethyl)-7-(4-oxo-3,4-dihydroquinazolin-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B14868795.png)
![2-Thiaspiro[3.5]nonan-7-ol](/img/structure/B14868812.png)
